2-methoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
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Overview
Description
2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide is an organic compound with a complex structure that includes methoxy, methylphenoxy, and benzohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide typically involves the reaction of 2-methoxybenzoic acid with 2-methylphenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenoxyacetic acid
- 2-methylphenoxyacetic acid
- 2-methoxy-4-methylphenoxyacetic acid
Uniqueness
2-methoxy-N’-[(2-methylphenoxy)acetyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-methoxy-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C17H18N2O4/c1-12-7-3-5-9-14(12)23-11-16(20)18-19-17(21)13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
YPHXHIZAHUNEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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